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8-bromo-6-methylquinolin-2(1h)-

one

Cat. No.: B3322165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of intermolecular interactions observed in the

crystalline structures of various halogenated quinolinone derivatives. The stability and

physicochemical properties of active pharmaceutical ingredients (APIs) are significantly

influenced by the arrangement of molecules in their solid state.[1] Halogenated quinolones, a

prominent class of molecules with applications as antibacterial and antimalarial agents, exhibit

a range of noncovalent interactions that dictate their supramolecular assemblies.[1]

Understanding these interactions—including halogen bonds, hydrogen bonds, and π-system

interactions—is crucial for crystal engineering and the rational design of new drug candidates.

[1][2]

Quantitative Analysis of Intermolecular Interactions
The geometry of intermolecular contacts, such as bond distances and angles, provides

quantitative insight into the strength and nature of these interactions. The following table

summarizes key interaction parameters derived from single-crystal X-ray diffraction studies of

several halogenated quinolinone derivatives.
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Compound/Int
eraction Type

Interacting
Atoms

Distance (Å) Angle (°) Reference

N-(2-

bromophenyl)qui

nolin-2-one

Halogen–π Br···C5, C6, C7 3.44, 3.30, 3.50
166.6, 155.9,

134.0 (C–Br···C)
[3][4]

N-(2-

chlorophenyl)qui

nolin-2-one

Halogen–π Cl···C5, C6 3.42, 3.27
164.5, 154.4 (C–

Cl···C)
[3]

A Chloro-

Quinolone

Derivative

Halogen Bond Cl···O 3.001 132.39 [1]

Hydrogen Bond C–H···Cl 2.850 120.65 [1]

Quinolin-8-yl 4-

chlorobenzoate

Halogen–π Cl···π 3.7692 N/A [5]

General

Halogenated

Quinolines

Hydrogen Bond C–H···N
Present in

packing
N/A [6]

Visualization of Interaction Analysis Workflow
The logical process for analyzing intermolecular forces in crystalline solids involves a

combination of experimental and computational techniques. The workflow ensures a

comprehensive understanding of the supramolecular architecture.
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Workflow for the analysis of intermolecular interactions in crystals.

Types of Intermolecular Interactions
Halogenated quinolinone crystals are stabilized by a diverse array of noncovalent forces.

These interactions, varying in strength and directionality, include halogen bonds (where the
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halogen acts as an electrophilic species), traditional hydrogen bonds, and π–π stacking.[1][7]

[8] The interplay between these forces determines the final crystal packing arrangement.
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Common intermolecular interactions in halogenated quinolinones.

Experimental Protocols
The characterization of intermolecular interactions in crystals relies on precise experimental

techniques to determine atomic coordinates.

1. Single Crystal Growth: High-quality single crystals are a prerequisite for X-ray diffraction

analysis. Common methods include:

Slow Evaporation: A solution of the compound in a suitable solvent system (e.g.,

dichloromethane/methanol) is allowed to evaporate slowly at room temperature, leading to

the gradual formation of crystals.[6]
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Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed

inside a larger sealed container holding a less volatile "anti-solvent" in which the compound

is insoluble (e.g., hexane diffusing into a methanol solution).[4] The slow diffusion of the anti-

solvent vapor reduces the solubility of the compound, promoting crystallization.

2. Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the

three-dimensional structure of a crystalline solid.

A suitable crystal is mounted on a diffractometer.

A focused beam of X-rays is directed at the crystal.

The diffraction pattern of scattered X-rays is collected as the crystal is rotated.

The resulting data is used to solve and refine the crystal structure using specialized software

(e.g., SHELXL), yielding precise atomic positions, bond lengths, and bond angles.[5]

3. Computational Analysis: Experimental results are often complemented by computational

studies to further probe and quantify the interactions.

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular

contacts in a crystal. Fingerprint plots generated from the Hirshfeld surface provide a

summary of the different types of close contacts and their relative contributions to the overall

crystal packing.[1]

Density Functional Theory (DFT): DFT calculations are employed to support experimental

findings and calculate the energies of specific intermolecular interactions, helping to rank

their relative strengths.[1][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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